Boc-beta,beta-dimethyl-Cys(Mob)-OH
Description
Boc-beta,beta-dimethyl-Cys(Mob)-OH (CAS: 106306-57-4) is a protected cysteine derivative widely used in peptide synthesis. Its structure includes:
- N-terminal Boc (tert-butyloxycarbonyl) group: Provides acid-labile protection for the amino group.
- Beta,beta-dimethyl substitution: Two methyl groups on the beta-carbon of cysteine, forming a penicillamine (Pen) backbone. This substitution enhances steric hindrance, reducing racemization during coupling and improving protease resistance .
- S-(4-methoxybenzyl) (Mob) protection: A thiol-protecting group removable under acidic conditions (e.g., trifluoroacetic acid, TFA).
This compound is critical for synthesizing peptides requiring site-specific disulfide bonds or enhanced stability. Below, it is compared with structurally similar analogs.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-17(2,3)24-16(22)19-14(15(20)21)18(4,5)25-11-12-7-9-13(23-6)10-8-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUHEEDQLRFEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-beta,beta-dimethyl-Cys(Mob)-OH typically involves multiple steps:
Protection of the Amino Group: The amino group of cysteine is protected using the Boc group, usually through a reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Beta,beta-Dimethylation: The beta,beta-dimethylation of cysteine can be achieved through alkylation reactions using appropriate alkylating agents.
Thiol Protection: The thiol group is protected using the Mob group, often through a reaction with 4-methoxybenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The protecting groups (Boc and Mob) can be removed under acidic or reductive conditions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Deprotection: Trifluoroacetic acid (TFA) for Boc group removal and hydrogenation for Mob group removal.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Free thiol derivatives.
Deprotection: Free cysteine derivatives.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Chemical Biology: Employed in the study of protein structure and function.
Biology
Enzyme Studies: Used to investigate the role of cysteine residues in enzyme activity.
Protein Engineering: Utilized in the design of proteins with novel functions.
Medicine
Drug Development: Explored as a potential therapeutic agent or as a precursor in the synthesis of drugs.
Industry
Biotechnology: Applied in the production of recombinant proteins and enzymes.
Mechanism of Action
The mechanism of action of Boc-beta,beta-dimethyl-Cys(Mob)-OH largely depends on its use and the context in which it is applied. In peptide synthesis, it acts as a protected cysteine residue, preventing unwanted side reactions during the assembly of peptides. The protecting groups are removed under specific conditions to yield the desired peptide.
Comparison with Similar Compounds
Research Findings and Practical Considerations
Stability and Deprotection
Steric and Chiral Effects
Commercial Availability
- This compound is supplied by LEAP CHEM (China) and Chemdad, with prices ranging from $200–$500/g depending on purity .
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